
1-(4-Nitro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitro-1H-pyrazol-1-yl)ethanone is an organic compound with the molecular formula C5H5N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms This compound is characterized by the presence of a nitro group (-NO2) at the 4-position of the pyrazole ring and an ethanone group (-COCH3) attached to the nitrogen atom
准备方法
The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone typically involves the nitration of pyrazole derivatives followed by acylation. One common method includes the following steps:
Nitration: Pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acylation: The nitrated pyrazole is then reacted with acetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(4-Nitro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Nitro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
1-(4-Nitro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Nitro-1H-pyrazol-5-yl)ethanone: Similar structure but with the nitro group at the 5-position.
1-(1H-pyrazol-4-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Acetylpyrazole: Similar structure but without the nitro group, leading to different chemical and biological properties.
属性
分子式 |
C5H5N3O3 |
|---|---|
分子量 |
155.11 g/mol |
IUPAC 名称 |
1-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H5N3O3/c1-4(9)7-3-5(2-6-7)8(10)11/h2-3H,1H3 |
InChI 键 |
WGUYPNFLQGNKIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=C(C=N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



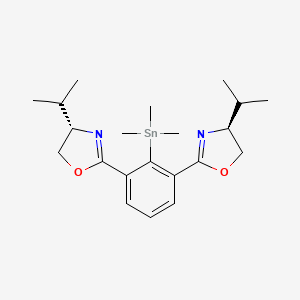
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
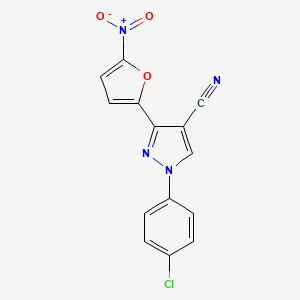
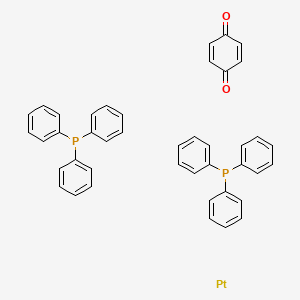


![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)

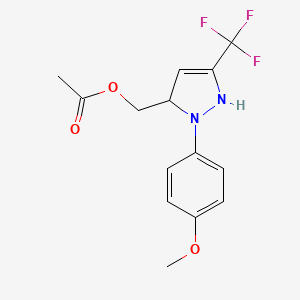
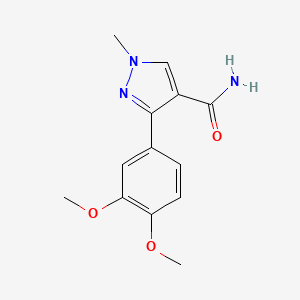
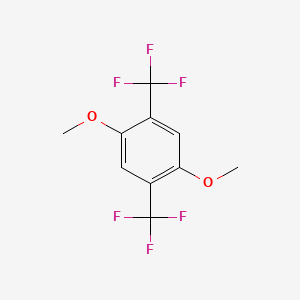
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
